Cas no 1699598-26-9 (Methyl 3-[(1-aminopropan-2-yl)amino]benzoate)

Methyl 3-[(1-aminopropan-2-yl)amino]benzoate is a benzoate ester derivative featuring both an amino and ester functional group, making it a versatile intermediate in organic synthesis. Its structure enables applications in pharmaceutical and agrochemical research, particularly as a building block for active compounds. The presence of the amino group allows for further functionalization, while the ester moiety offers reactivity for hydrolysis or transesterification. This compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its balanced polarity ensures solubility in common organic solvents, enhancing its utility in diverse synthetic pathways. Suitable for controlled reactions, it serves as a key precursor in the development of specialized fine chemicals.
Methyl 3-[(1-aminopropan-2-yl)amino]benzoate structure
1699598-26-9 structure
商品名:Methyl 3-[(1-aminopropan-2-yl)amino]benzoate
CAS番号:1699598-26-9
MF:C11H16N2O2
メガワット:208.256942749023
CID:6003304
PubChem ID:103387758

Methyl 3-[(1-aminopropan-2-yl)amino]benzoate 化学的及び物理的性質

名前と識別子

    • EN300-4506092
    • 1699598-26-9
    • methyl 3-[(1-aminopropan-2-yl)amino]benzoate
    • Methyl 3-[(1-aminopropan-2-yl)amino]benzoate
    • インチ: 1S/C11H16N2O2/c1-8(7-12)13-10-5-3-4-9(6-10)11(14)15-2/h3-6,8,13H,7,12H2,1-2H3
    • InChIKey: ITNJGEFPHSXLCN-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC=CC(=C1)NC(C)CN)=O

計算された属性

  • せいみつぶんしりょう: 208.121177757g/mol
  • どういたいしつりょう: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 64.4Ų

Methyl 3-[(1-aminopropan-2-yl)amino]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4506092-0.1g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
0.1g
$464.0 2025-03-15
Enamine
EN300-4506092-1.0g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
1.0g
$528.0 2025-03-15
Enamine
EN300-4506092-5.0g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
5.0g
$1530.0 2025-03-15
Enamine
EN300-4506092-0.25g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
0.25g
$485.0 2025-03-15
Enamine
EN300-4506092-10.0g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
10.0g
$2269.0 2025-03-15
Enamine
EN300-4506092-0.5g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
0.5g
$507.0 2025-03-15
Enamine
EN300-4506092-0.05g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
0.05g
$443.0 2025-03-15
Enamine
EN300-4506092-2.5g
methyl 3-[(1-aminopropan-2-yl)amino]benzoate
1699598-26-9 95.0%
2.5g
$1034.0 2025-03-15

Methyl 3-[(1-aminopropan-2-yl)amino]benzoate 関連文献

Methyl 3-[(1-aminopropan-2-yl)amino]benzoateに関する追加情報

Methyl 3-[(1-aminopropan-2-yl)amino]benzoate (CAS No. 1699598-26-9): A Comprehensive Overview

Methyl 3-[(1-aminopropan-2-yl)amino]benzoate, with the chemical formula C11H14N2O2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number CAS No. 1699598-26-9, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both amino and ester functional groups makes it a versatile scaffold for the development of novel therapeutic agents.

The molecular structure of Methyl 3-[(1-aminopropan-2-yl)amino]benzoate features a benzoate backbone substituted with a diaminopropyl group at the third position. This configuration introduces multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. The compound's solubility profile and stability under various conditions further enhance its utility in synthetic and pharmaceutical applications.

In recent years, there has been growing interest in exploring the pharmacological potential of Methyl 3-[(1-aminopropan-2-yl)amino]benzoate and its derivatives. Researchers have been particularly intrigued by its ability to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in inflammatory pathways. These findings are particularly relevant in the context of developing treatments for chronic inflammatory diseases.

The synthesis of Methyl 3-[(1-aminopropan-2-yl)amino]benzoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the benzoate ester, followed by nucleophilic substitution with a diaminoalkylating agent. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations. These methods not only enhance the scalability of production but also minimize unwanted byproducts.

One of the most compelling aspects of Methyl 3-[(1-aminopropan-2-yl)amino]benzoate is its potential as a lead compound for drug development. Its structural features allow for modifications that can fine-tune its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. By incorporating additional functional groups or altering the substitution pattern, researchers can generate a library of compounds with enhanced therapeutic profiles. This approach aligns well with contemporary drug discovery strategies that emphasize structure-based design and high-throughput screening.

Recent advancements in computational chemistry have further accelerated the exploration of Methyl 3-[(1-aminopropan-2-yl)amino]benzoate's pharmacological properties. Molecular modeling techniques have been used to predict binding affinities and interactions with target proteins. These simulations provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives. Such computational tools are indispensable in modern drug discovery, enabling researchers to make informed decisions about which compounds to prioritize for further investigation.

The role of Methyl 3-[(1-aminopropan-2-yl)amino]benzoate in preclinical research is also noteworthy. Animal models have been employed to assess its safety profile and efficacy in treating various conditions. Initial results indicate that this compound exhibits promising results in reducing inflammation and modulating immune responses. These findings are supported by in vitro studies that demonstrate its ability to inhibit key inflammatory mediators. Such evidence underscores the potential of Methyl 3-[(1-aminopropan-2-yl)amino]benzoate as a candidate for further clinical development.

As research continues to evolve, new methodologies are being developed to enhance the synthesis and characterization of Methyl 3-[(1-aminopropan-2-yll)amino]benzoate derivatives. Techniques such as flow chemistry and continuous manufacturing are being explored to improve production efficiency while maintaining high standards of quality control. These innovations not only address practical challenges but also open up new possibilities for exploring the compound's therapeutic potential.

The future prospects for Methyl 3-[(1-amino-propane -2 - yl) amino] benzoate are bright, with ongoing studies aimed at uncovering its full range of applications in medicine and biotechnology. Collaborative efforts between academic researchers and industry scientists are expected to yield significant breakthroughs in understanding its pharmacological effects and developing novel therapeutic agents based on this scaffold. The compound's unique properties make it a valuable asset in the quest for new treatments for complex diseases.

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